4-Amino-5-bromobenzo[c][1,2,5]thiadiazole
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Overview
Description
4-Amino-5-bromobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by amination. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with bromine to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under reflux conditions in solvents like acetonitrile or dichloromethane.
Oxidation/Reduction: Specific reagents and conditions vary, but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Scientific Research Applications
4-Amino-5-bromobenzo[c][1,2,5]thiadiazole has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural properties.
Materials Science: Employed in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole varies depending on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Photophysical Properties: In organic electronics, the compound’s electron-donating and accepting properties facilitate charge transfer processes, making it useful in photovoltaic applications.
Comparison with Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share the thiadiazole core but differ in the substitution pattern, affecting their electronic and photophysical properties.
Benzo[d][1,2,3]thiadiazoles: These isomers have a different arrangement of the thiadiazole ring, leading to variations in reactivity and applications.
Uniqueness: 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole is unique due to the presence of both amino and bromine substituents, which provide versatile reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H4BrN3S |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
5-bromo-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2 |
InChI Key |
ZPTMCCNDLRKYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Br)N |
Origin of Product |
United States |
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